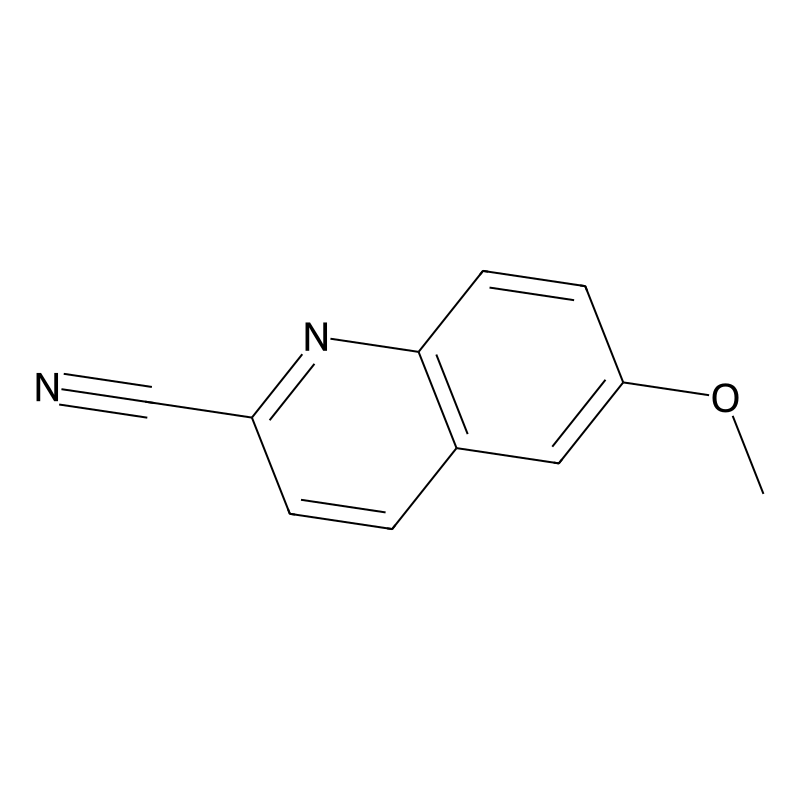

6-Methoxyquinoline-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocycles

Field: Organic Chemistry

Application: 6-Methoxyquinoline-2-carbonitrile can be used in the synthesis of heterocycles. Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements.

Method: The specific methods of application or experimental procedures would depend on the particular heterocycle being synthesized.

Results: The synthesis of heterocycles can lead to compounds with unique biological activities.

Investment-Based Entrepreneurship Support

Field: Entrepreneurship and Investment

Method: Entrepreneurs submit their business ideas to Implementing Organizations, which evaluate the ideas and transform them into business plans.

Antibacterial and Antioxidant Activities

Field: Medicinal Chemistry

Results: Compounds synthesized from 6-Methoxyquinoline-2-carbonitrile showed good activity against E. coli, S. aureus, P. aeruginosa, and S. They also displayed strong antioxidant activity.

Synthesis of Quinoline Ring Systems

Application: 6-Methoxyquinoline-2-carbonitrile can be used in the synthesis of quinoline ring systems.

Results: Compounds incorporating quinoline ring system exhibited various biological and pharmaceutical activities e.g.

6-Methoxyquinoline-2-carbonitrile is a heterocyclic compound with the molecular formula CHNO. It features a quinoline ring structure, which is a fused bicyclic system consisting of a benzene ring and a pyridine ring, with a methoxy group at the sixth position and a carbonitrile group at the second position. This compound is recognized for its diverse applications in medicinal chemistry and material science due to its unique structural properties.

There is no current research available on the mechanism of action of 6-Methoxyquinoline-2-carbonitrile. Quinolinones, in general, can exhibit various biological activities depending on the specific structure. Some may have antibacterial or antifungal properties, while others may have potential as antitumor agents [].

- Borylation: This compound can undergo Iridium-catalyzed borylation, which allows for further functionalization at the quinoline ring .

- Electrophilic Substitution: The carbonitrile group can be involved in electrophilic aromatic substitution reactions, enabling the introduction of various substituents onto the quinoline nucleus .

- Reduction Reactions: The carbonitrile group can be reduced to amine derivatives under appropriate conditions, expanding its utility in synthetic chemistry .

Research indicates that 6-methoxyquinoline-2-carbonitrile exhibits significant biological activity, particularly as an inhibitor of P-glycoprotein, which plays a crucial role in drug resistance in cancer cells. Studies have shown that derivatives of this compound can inhibit P-glycoprotein-mediated efflux in multidrug-resistant cancer cell lines, making it a candidate for enhancing the efficacy of chemotherapeutic agents . Additionally, preliminary antimicrobial evaluations suggest potential antibacterial properties .

The synthesis of 6-methoxyquinoline-2-carbonitrile can be achieved through several methods:

- From 6-Methoxyquinoline: The carbonitrile group can be introduced via nucleophilic substitution of suitable precursors.

- One-Pot Reactions: Recent advancements have led to efficient one-pot synthesis methods that utilize various reagents and catalysts to achieve high yields with minimal steps .

- Electrophilic Substitution: This method involves the reaction of 6-methoxyquinoline with appropriate nitriles under acidic conditions to form the desired carbonitrile derivative .

6-Methoxyquinoline-2-carbonitrile has several applications:

- Pharmaceuticals: Its derivatives are explored for their potential as anticancer agents and antimicrobial compounds.

- Material Science: The unique electronic properties of this compound make it suitable for use in organic electronics and as a precursor for functional materials.

- Chemical Research: It serves as an important intermediate in the synthesis of other complex molecules due to its versatile reactivity.

Interaction studies have focused on the binding affinity of 6-methoxyquinoline-2-carbonitrile with various biological targets, particularly proteins involved in drug metabolism and resistance mechanisms. Molecular docking studies have been employed to predict how this compound interacts with P-glycoprotein, providing insights into its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 6-methoxyquinoline-2-carbonitrile, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial activity |

| 2-Methoxyquinoline | Methoxy group at position 2 | Anticancer properties |

| Quinoline | Basic structure without substituents | Various biological activities |

| 6-Chloroquinoline | Chlorine substituent at position 6 | Antimalarial properties |

Uniqueness: The presence of both methoxy and carbonitrile groups in 6-methoxyquinoline-2-carbonitrile enhances its solubility and reactivity compared to other quinoline derivatives, making it particularly valuable in drug design and development.

The synthesis of 6-Methoxyquinoline-2-carbonitrile can be achieved through several classical organic chemistry approaches, each with distinct advantages and limitations. These traditional methods form the foundation of quinoline carbonitrile synthesis and remain relevant for both laboratory and industrial applications.

One of the most direct classical routes involves the oxidation of 6-methoxy-2-methylquinoline under oxygen atmosphere using a Schlenk flask setup. This method yields the target compound as a white solid with approximately 54% yield after purification by column chromatography [1]. The reaction proceeds through oxidation of the methyl group to form the nitrile functionality while preserving the methoxy substituent at the 6-position.

Another established approach involves the conversion of 6-methoxyquinoline-2-carbaldehyde to the corresponding carbonitrile using appropriate cyanide sources. This transformation typically follows standard aldehyde-to-nitrile conversion protocols, which may involve the formation of aldoximes as intermediates followed by dehydration, or direct conversion using reagents such as hydroxylamine and dehydrating agents [2] [3]. This pathway is particularly valuable when the corresponding aldehyde is readily available.

The synthesis can also proceed through functional group interconversion, as demonstrated by the demethylation of 6-methoxyquinoline-2-carbonitrile using aluminum chloride in dichloromethane. This reaction, conducted at 45°C overnight in a sealed tube, produces 6-hydroxyquinoline-2-carbonitrile with a 52% yield [4]. While this represents a transformation of the target compound rather than its synthesis, it illustrates the reactivity of the methoxy group and provides access to related derivatives.

Classical quinoline synthesis methods such as the Skraup, Doebner-von Miller, and Friedländer reactions can also be adapted for the preparation of 6-methoxyquinoline-2-carbonitrile by incorporating appropriate starting materials with the methoxy functionality already in place [5]. These approaches typically involve the condensation of substituted anilines with carbonyl compounds followed by cyclization and subsequent functionalization to introduce the nitrile group.

The physical properties of 6-methoxyquinoline-2-carbonitrile include a melting point of 175-179°C, a boiling point of 362.2°C at 760 mmHg, and a density of 1.23 g/cm³ [6]. These properties influence the purification strategies employed in classical synthesis routes, with recrystallization and column chromatography being the most common methods for obtaining the pure compound.

Microwave-Assisted and Solvent-Free Approaches

Modern synthetic methodologies for 6-methoxyquinoline-2-carbonitrile have evolved to incorporate more efficient and environmentally friendly approaches, particularly microwave-assisted synthesis and solvent-free reactions. These methods offer significant advantages in terms of reaction time, energy consumption, and environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating quinoline derivative formation. In one documented approach, 6-methoxyquinoline-2-carbonitrile is reacted with 2-amino-3,3-dimethylbutan-1-ol in the presence of zinc acetate dihydrate (Zn(OAc)₂·2H₂O) as a catalyst. The reaction is conducted in toluene at 140°C for just 30 minutes under microwave irradiation [1]. This represents a dramatic reduction in reaction time compared to conventional heating methods, which typically require several hours. The microwave energy provides rapid and uniform heating, leading to more efficient reactions and often higher yields.

Solvent-free one-pot synthesis approaches have also been developed for quinoline carbonitrile derivatives, aligning with green chemistry principles. These methods eliminate or significantly reduce the use of organic solvents, thereby minimizing waste generation and environmental impact. For quinoline-3-carbonitrile derivatives, yields of 83-96% have been reported using solvent-free conditions [7] [8]. While these specific examples focus on the 3-carbonitrile isomer rather than the 2-carbonitrile target compound, the methodologies can be adapted for the synthesis of 6-methoxyquinoline-2-carbonitrile.

A notable advancement in this area is the retrosynthetic approach using microwave energy, where substituted anilines and appropriate reagents are subjected to microwave irradiation for shorter reaction times [9]. This method replaces conventional heating and can be applied to various quinoline derivatives. For example, a typical procedure might involve heating 3,4-dimethylaniline with acrolein in a microwave oven for just 2-4 minutes, compared to 2-3 hours using conventional heating methods.

The advantages of microwave-assisted and solvent-free approaches extend beyond reaction time reduction. These methods often lead to cleaner reaction profiles with fewer side products, simplifying purification procedures. Additionally, the energy efficiency of microwave heating and the elimination of solvent recovery and disposal steps contribute to a more sustainable synthetic process.

For the specific synthesis of 6-methoxyquinoline-2-carbonitrile, microwave-assisted protocols can be applied to various stages of the synthetic route, including the formation of the quinoline core structure and the introduction of the nitrile functionality. The rapid heating and cooling cycles achievable with microwave technology also allow for better control of reaction parameters, potentially leading to improved selectivity and yield.

Catalytic Systems for Yield Enhancement

The development of effective catalytic systems has significantly advanced the synthesis of 6-methoxyquinoline-2-carbonitrile and related compounds, offering improved yields, shorter reaction times, and more sustainable processes. These catalytic approaches represent a crucial area of optimization in both laboratory and industrial settings.

One of the most promising catalytic systems involves engineered N-doped graphene quantum dots/CoFe₂O₄ magnetic spherical composites. This advanced nanocatalyst has demonstrated exceptional performance in the microwave-assisted one-pot synthesis of quinoline-3-carbonitrile derivatives, achieving yields of 83-96% with remarkably short reaction times of just 60-90 seconds [8]. The catalyst's magnetic properties facilitate easy separation and recovery, allowing it to be reused for up to seven reaction cycles without significant loss of catalytic efficiency. While this specific example focuses on the 3-carbonitrile isomer, the catalytic system shows great potential for adaptation to 2-carbonitrile synthesis.

Zinc oxide nanoparticles (ZnO NPs) represent another effective catalytic system for quinoline synthesis. These nanoparticles, particularly in nanoflake form (NF-ZnO), contain both Lewis acid (Zn²⁺) and Lewis base (O²⁻) sites that facilitate key steps in the reaction mechanism. Under solvent-free conditions at 100°C, ZnO NPs catalyze the formation of various quinoline derivatives with yields ranging from 20-95% [10]. The Lewis acid sites activate carbonyl groups for imine formation, while the Lewis base sites deprotonate α-methylene groups, promoting condensation reactions essential for quinoline ring formation.

A twin catalyst system comprising "silferc" (ferric chloride impregnated on silica gel) and zinc chloride has been developed specifically for quinoline synthesis. This approach involves a one-pot process conducted in acetic acid at 50-90°C, yielding quinoline derivatives with 55-65% efficiency [11]. The silferc catalyst is prepared by co-grinding anhydrous ferric chloride with silica gel and activating the mixture at 50-90°C for 3-6 hours. This catalyst system offers a clean and green approach by avoiding volatile organic solvents typically used in conventional methods.

More recently, metal-free heterogeneous catalysts based on functionalized graphitic carbon nitride (g-C₃N₄-CO-(CH₂)₃-SO₃H) have shown remarkable activity in quinoline formation under mild reaction conditions [12]. These catalysts feature Brønsted acid sites that enhance reaction rates and selectivity. The absence of metal components makes this approach particularly attractive from an environmental and sustainability perspective.

For the specific synthesis of 6-methoxyquinoline-2-carbonitrile, these catalytic systems can be optimized by adjusting reaction parameters such as catalyst loading, temperature, and reaction time. The choice of catalyst depends on various factors including the specific synthetic route, available starting materials, desired scale, and environmental considerations. The integration of these catalytic systems with microwave-assisted or solvent-free approaches can further enhance reaction efficiency and sustainability.

The mechanism of catalytic enhancement typically involves activation of key functional groups, stabilization of reaction intermediates, and facilitation of rate-determining steps. For example, in the formation of the nitrile functionality, catalysts may promote the dehydration of intermediates or activate cyanide sources for nucleophilic addition.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 6-methoxyquinoline-2-carbonitrile presents numerous challenges that must be addressed to ensure economic viability, product quality, and operational safety. These challenges span various aspects of the manufacturing process, from reaction engineering to purification and waste management.

One of the primary challenges is scaling up laboratory processes while maintaining yield and purity. Studies on batch plant design for quinoline derivatives have demonstrated the complexity of scaling from laboratory quantities (29 g) to industrial production levels (70 kg or more) [13] [14]. This scale-up requires careful optimization of batch processes and strategic equipment selection based on size utilization and occupancy time. For instance, an optimal campaign for producing 2000 kg of a quinoline derivative might involve 21 batches of approximately 97 kg each, requiring 22.5 days of production time. The scale-up process must account for changes in heat and mass transfer dynamics that can significantly affect reaction kinetics and product quality.

The handling of hazardous reagents presents another significant challenge in industrial production. Many classical synthesis routes for quinoline derivatives involve concentrated acids, toxic reagents like phosphorus oxychloride (POCl₃), and potentially hazardous cyanide sources [11]. These materials require specialized containment systems, safety protocols, and operator training to mitigate risks. Alternative greener reagents and improved safety protocols are being developed to address these concerns, but they must be evaluated for their impact on product yield, quality, and production economics.

Purification at industrial scale poses particular difficulties, as laboratory methods like column chromatography become economically impractical and can significantly reduce overall yield [11]. Alternative purification strategies such as crystallization, selective precipitation, or continuous chromatography must be developed and optimized. The purification challenge is compounded by the need to meet stringent purity specifications for pharmaceutical or electronic applications, which may require multiple purification steps.

Catalyst recovery and reuse represent critical economic and environmental considerations for catalytic processes. While laboratory-scale reactions may tolerate single-use catalysts, industrial production economics often necessitate efficient catalyst recycling. Magnetic nanocatalysts, such as the N-GQDs/CoFe₂O₄ composite, offer advantages in separation and recovery [8], but their long-term stability and activity maintenance over multiple cycles must be thoroughly evaluated. Catalyst immobilization on solid supports provides another approach to facilitate recovery, though potential leaching and activity loss must be addressed.

Maintaining precise reaction condition control becomes increasingly challenging at industrial scale. Parameters such as temperature, pressure, mixing efficiency, and reaction time must be carefully monitored and controlled to ensure consistent product quality and yield [13]. Advanced process control systems and optimized reactor designs are essential for addressing these challenges, particularly for exothermic reactions or those involving volatile components.

Additional industrial challenges include waste management, energy efficiency, and regulatory compliance. The production of 6-methoxyquinoline-2-carbonitrile generates various waste streams that must be treated or recycled in accordance with environmental regulations. Energy-intensive steps, such as high-temperature reactions or solvent distillation, contribute to production costs and environmental impact. Furthermore, regulatory requirements for pharmaceutical intermediates or specialty chemicals may necessitate validated processes with comprehensive documentation and quality control measures.

6-Methoxyquinoline-2-carbonitrile exhibits distinct regioselectivity patterns in electrophilic aromatic substitution reactions, with the electronic effects of both the methoxy and carbonitrile substituents governing reactivity profiles. The quinoline core undergoes electrophilic substitution primarily at the 5- and 8-positions under vigorous conditions, as these sites provide optimal stabilization of the resulting carbocation intermediates [1] [2].

The presence of the electron-donating methoxy group at the 6-position significantly influences the electron density distribution across the quinoline ring system [3]. Through resonance effects, the methoxy substituent increases electron density at positions ortho and para to its attachment point, effectively activating the aromatic system toward electrophilic attack [4]. Conversely, the electron-withdrawing carbonitrile group at the 2-position decreases electron density throughout the heterocyclic ring, particularly affecting positions adjacent to the pyridine nitrogen [6].

Table 1: Electrophilic Substitution Reactivity Patterns

| Position | Reactivity | Description | Mechanism |

|---|---|---|---|

| 5-position | High | Primary site for electrophilic substitution due to electron density distribution | Formation of stable carbocation intermediate at C-5 |

| 8-position | High | Secondary site for electrophilic substitution, forms stable carbocations | Formation of stable carbocation intermediate at C-8 |

| 6-position (methoxy) | Electron-donating | Methoxy group activates ring through electron donation | Resonance stabilization through methoxy oxygen |

| 3-position | Low | Deactivated by electron-withdrawing cyano group at position 2 | Reduced electron density due to adjacent electron-withdrawing group |

Nitration reactions with 6-methoxyquinoline-2-carbonitrile require exceptionally harsh conditions, typically employing fuming nitric acid in the presence of concentrated sulfuric acid at elevated temperatures [1]. The reaction proceeds preferentially at the 5-position, yielding 6-methoxy-5-nitroquinoline-2-carbonitrile as the major product, with minor formation of the 8-nitro isomer. The electron-withdrawing nature of the carbonitrile group necessitates more vigorous conditions compared to simple quinoline derivatives .

Sulfonation follows similar regioselectivity patterns, with sulfonation occurring predominantly at the 5- and 8-positions when treated with fuming sulfuric acid at temperatures exceeding 220°C [1]. The methoxy group provides some activating influence, but the overall reactivity remains significantly lower than that observed for unsubstituted quinoline due to the deactivating effect of the carbonitrile substituent [6].

Nucleophilic Cyanogroup Transformations

The carbonitrile functionality in 6-methoxyquinoline-2-carbonitrile serves as a versatile reactive center for numerous nucleophilic transformations, enabling access to a wide array of functionalized quinoline derivatives. The electron-withdrawing nature of the cyano group enhances its susceptibility to nucleophilic attack while simultaneously influencing the reactivity of the quinoline ring system [8] .

Table 2: Nucleophilic Cyano Group Transformations

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Cyano group reduction | LiAlH4, NaBH4, H2/Pd | 6-Methoxyquinoline-2-methylamine | THF, reflux or room temperature |

| Cyano group hydrolysis | H2SO4/heat, NaOH/heat | 6-Methoxyquinoline-2-carboxylic acid | Acidic or basic conditions, elevated temperature |

| Nucleophilic aromatic substitution | Nucleophiles at C-2 position | Various substituted quinolines | Polar aprotic solvents, elevated temperature |

| Grignard addition | RMgX followed by oxidation | 2-Alkyl/aryl-6-methoxyquinolines | Ether solvents, anhydrous conditions |

Reduction of the carbonitrile group represents one of the most synthetically valuable transformations, providing access to primary amines, aldehydes, and alcohols depending on the choice of reducing agent and reaction conditions [10]. Lithium aluminum hydride reduction in tetrahydrofuran proceeds efficiently at reflux temperatures, yielding 6-methoxyquinoline-2-methylamine in excellent yields . Alternatively, sodium borohydride in protic solvents offers milder conditions for partial reduction to the corresponding aldehyde intermediate [10].

Catalytic hydrogenation using palladium on carbon provides an environmentally benign approach to carbonitrile reduction, proceeding under mild conditions with molecular hydrogen [10]. The selectivity of this transformation can be tuned through careful control of reaction parameters, including hydrogen pressure, temperature, and catalyst loading, allowing for selective reduction in the presence of other reducible functional groups .

Hydrolysis reactions convert the carbonitrile group to the corresponding carboxylic acid under both acidic and basic conditions . Acid-catalyzed hydrolysis employs concentrated sulfuric acid at elevated temperatures, proceeding through a nitrilium ion intermediate that undergoes nucleophilic attack by water [4]. Base-catalyzed hydrolysis utilizes sodium or potassium hydroxide in aqueous or alcoholic media, generating the carboxylate salt that can be subsequently acidified to yield the free acid .

The carbonitrile group also participates in nucleophilic addition reactions with organometallic reagents, particularly Grignard reagents and organolithium compounds . These transformations proceed through nucleophilic attack at the electrophilic carbon of the cyano group, forming an imine salt intermediate that can be hydrolyzed to yield ketones or further reduced to alcohols [12]. The reaction requires anhydrous conditions and low temperatures to prevent competing side reactions .

Photochemical [4+2] Cycloaddition Reactions

6-Methoxyquinoline-2-carbonitrile undergoes photochemical [4+2] cycloaddition reactions under appropriate conditions, representing a powerful synthetic approach for constructing complex polycyclic frameworks with high regio- and stereoselectivity [13] [14]. These transformations exploit the unique electronic properties of the excited quinoline system, enabling cycloaddition with various alkene partners through energy transfer mechanisms [15] [16].

Table 3: Photochemical Reaction Conditions and Outcomes

| Reaction Type | Wavelength (nm) | Quantum Yield | Products | Key Features |

|---|---|---|---|---|

| Direct photolysis | 254-365 | 0.1-0.3 | Ring-opened products, photoisomers | Requires UV irradiation |

| Sensitized photocycloaddition | 370-440 | 0.2-0.5 | [2+2] and [4+2] cycloadducts | Visible light compatible |

| Dearomative cycloaddition | 419-450 | 0.21 | Bridged polycyclic compounds | High stereoselectivity |

| Photoreduction | 350-400 | 0.15-0.25 | Reduced quinoline derivatives | Mild conditions |

The photochemical [4+2] cycloaddition typically requires photosensitization due to the relatively high triplet energy of 6-methoxyquinoline-2-carbonitrile [13]. Effective photosensitizers include thioxanthone derivatives and iridium-based complexes that facilitate energy transfer to the quinoline substrate [15] [14]. The reaction proceeds through initial formation of the triplet excited state, followed by cycloaddition with electron-deficient alkenes to generate bridged polycyclic products [13].

The regioselectivity of these cycloadditions is influenced by both steric and electronic factors [14]. The methoxy substituent at the 6-position provides electron density that directs cycloaddition to specific positions on the quinoline ring, while the electron-withdrawing carbonitrile group modulates the overall reactivity [13]. Computational studies reveal that the reaction proceeds through a stepwise mechanism involving initial radical coupling followed by ring closure [13].

Solvent effects play a crucial role in determining reaction efficiency and selectivity [14]. Polar solvents such as acetonitrile and dimethylformamide enhance the reaction rate by stabilizing polar transition states, while the use of hexafluoroisopropanol as a hydrogen-bonding solvent significantly improves both yield and selectivity through substrate preorganization [16] [14].

The scope of alkene partners encompasses both electron-rich and electron-deficient systems, with styrenes, acrylates, and vinyl ethers showing particularly high reactivity [13] [14]. Internal alkenes and allenes also participate in the cycloaddition, providing access to quaternary stereocenters and highly substituted ring systems [13]. The reaction tolerates a wide range of functional groups, including halogens, esters, and aromatic substituents [14].

Metal-Catalyzed Cross-Coupling Capabilities

6-Methoxyquinoline-2-carbonitrile serves as an effective substrate for various metal-catalyzed cross-coupling reactions, enabling the construction of complex quinoline frameworks through carbon-carbon and carbon-heteroatom bond formation [17] [18]. The presence of both electron-donating and electron-withdrawing substituents creates a balanced electronic environment that supports efficient transmetalation and reductive elimination steps in catalytic cycles [19] [20].

Table 4: Metal-Catalyzed Cross-Coupling Systems

| Catalyst System | Coupling Partner | Product Type | Reaction Conditions |

|---|---|---|---|

| Pd(PPh3)4/K2CO3 | Arylboronic acids (Suzuki) | Biaryl quinolines | THF or DME, 80-110°C, base |

| Ni(COD)2/phosphine ligands | Aryl halides/Grignard reagents | Cross-coupled quinolines | THF, room temperature to 80°C |

| Fe/Co catalysts with quinoline ligands | Aryl halides/organometallic reagents | Substituted quinolines | Various solvents, 30-150°C |

| Cr-CAAC complexes | Ethers/chlorosilanes | Geminal C-C/C-Si bonds | Mild conditions, room temperature |

Suzuki-Miyaura cross-coupling reactions proceed efficiently using palladium catalysts in the presence of arylboronic acids [17] [21]. The reaction typically employs Pd(PPh3)4 or PdCl2(dppf) as the catalyst, with potassium carbonate or cesium carbonate serving as the base [18]. The electron-withdrawing carbonitrile group enhances the electrophilicity of the quinoline ring, facilitating oxidative addition of aryl halides when present at appropriate positions [17].

The use of N-heterocyclic carbene (NHC) ligands has proven particularly effective for challenging cross-coupling transformations involving 6-methoxyquinoline-2-carbonitrile [18]. These ligands provide enhanced stability and activity compared to traditional phosphine-based systems, enabling reactions under milder conditions with improved functional group tolerance [18]. The carbonitrile substituent in NHC complexes has been shown to significantly increase catalytic activity through electronic stabilization effects [18].

Nickel-catalyzed cross-coupling offers complementary reactivity patterns, particularly for challenging electrophiles and nucleophiles that are incompatible with palladium systems [22] [23]. The use of nickel catalysts enables cross-coupling with aryl nitriles, where the cyano group can serve as a protecting group for subsequent transformations [22]. These reactions typically proceed under mild thermal conditions and show excellent tolerance for sterically hindered substrates [23].

Iron and cobalt catalysts provide sustainable alternatives for cross-coupling reactions, with quinoline ligands serving dual roles as directing groups and electronic modulators [19] [24]. The incorporation of 6-methoxyquinoline-2-carbonitrile as a ligand in iron complexes has been shown to enhance catalytic activity through favorable π-backbonding interactions [19]. These systems operate under mild conditions and demonstrate excellent chemoselectivity in the presence of multiple reactive sites [24].

Recent developments in chromium-catalyzed cross-coupling have revealed unique reactivity patterns for quinoline substrates [25]. Cyclic alkyl amino carbene (CAAC) chromium complexes enable novel transformations involving simultaneous C-H and C-O bond activation, providing access to previously inaccessible substitution patterns [25]. These reactions proceed under mild conditions and demonstrate exceptional selectivity for specific regioisomers based on substrate substitution patterns [25].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant